molecular formula C10H17NO2 B14683983 Ethyl 2-cyano-5-methylhexanoate CAS No. 26526-71-6

Ethyl 2-cyano-5-methylhexanoate

Cat. No.: B14683983
CAS No.: 26526-71-6
M. Wt: 183.25 g/mol
InChI Key: NBLCLAYEJWJGJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-cyano-5-methylhexanoate is a high-value chemical intermediate whose primary research application is in the asymmetric synthesis of (S)-pregabalin (the active pharmaceutical ingredient in Lyrica®), a lipophilic GABA analogue used to treat central nervous system disorders including neuropathic pain, epilepsy, and anxiety . The pharmacological activity of pregabalin resides exclusively in the (S)-enantiomer, making the production of enantiomerically pure material a significant focus of process chemistry research . This compound is therefore of major interest in the development of efficient and stereoselective synthetic routes, including chemoenzymatic pathways . For instance, immobilized lipases from Pseudomonas cepacia have been successfully employed in the kinetic resolution of the racemic mixture to produce the desired (S)-3-cyano-5-methylhexanoic acid ethyl ester in high enantiomeric excess (99% ee) . The compound's structure features a stereogenic center at the beta-carbon atom of the ester group, presenting a distinctive challenge and opportunity for catalytic methods in stereochemistry . This product is intended for research purposes as a building block in pharmaceutical development and method optimization. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

26526-71-6

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

ethyl 2-cyano-5-methylhexanoate

InChI

InChI=1S/C10H17NO2/c1-4-13-10(12)9(7-11)6-5-8(2)3/h8-9H,4-6H2,1-3H3

InChI Key

NBLCLAYEJWJGJL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC(C)C)C#N

Origin of Product

United States

Synthetic Methodologies for Ethyl 2 Cyano 5 Methylhexanoate

Direct Synthesis Approaches to Ethyl 2-Cyano-5-methylhexanoate

Directly forming this compound, a saturated ester, in a single catalytic step from precursors like isovaleraldehyde (B47997) and ethyl cyanoacetate (B8463686) is a complex challenge. Such a transformation would require a tandem catalysis approach involving a C-C bond formation (Knoevenagel condensation) followed by a selective reduction of the resulting carbon-carbon double bond.

Catalytic Procedures for the Preparation of this compound

Catalytic methods offer an elegant and efficient approach to organic synthesis. For the target compound, this would typically involve the condensation of an aldehyde with an active methylene (B1212753) compound, followed by reduction.

A direct, one-pot synthesis of this compound from ethyl cyanoacetate and isovaleraldehyde using a rhodium catalyst is not extensively documented in publicly available scientific literature. While rhodium is a versatile catalyst used in a myriad of organic transformations, including C-H activation and asymmetric hydrogenation, its specific application to this tandem reaction sequence appears to be a niche or proprietary area of research. yale.edu General rhodium-catalyzed methodologies often focus on different substrates, such as the synthesis of nitrogen heterocycles through C-H activation. yale.edu

Research into alternative metal catalysts for the key Knoevenagel condensation step, which forms the unsaturated precursor to the target molecule, is more widespread. This reaction involves the condensation of an aldehyde or ketone with an active methylene compound like ethyl cyanoacetate. iosrjournals.org Various catalysts have been explored to facilitate this transformation efficiently and under mild conditions.

Ruthenium-based catalysts have been shown to be effective for aldol (B89426) reactions and Knoevenagel condensations involving nitriles, promoting C-C bond formation under neutral conditions. thieme-connect.de Other transition metals have also been successfully employed. For instance, copper metal surfaces have been used to catalyze base-free Knoevenagel condensations. oiccpress.com More recently, novel catalysts such as magnetic iron oxide nanoparticles (nano-Fe3O4) have been developed, offering advantages like high yields, short reaction times, and ease of catalyst recovery. oiccpress.com

For subsequent steps, such as the conjugate addition of cyanide or the reduction of the C=C double bond, other metal catalysts are employed. Nickel-catalyzed systems, for example, are known to facilitate the conjugate addition of cyanide to enones. organic-chemistry.org

Multi-Step Synthetic Strategies for the Compound

The most well-documented routes to this compound and its derivatives are multi-step syntheses, largely driven by its role as a key intermediate in the production of the anticonvulsant drug Pregabalin (B1679071). acs.orgresearchgate.net These pathways typically begin with a Knoevenagel condensation, followed by further transformations.

A common synthetic pathway involves the following key steps:

Knoevenagel Condensation: Isovaleraldehyde is condensed with an active methylene compound. While ethyl cyanoacetate can be used, many established industrial processes utilize diethyl malonate. acs.org This reaction is typically base-catalyzed, using agents like piperidine (B6355638). researchgate.net

Michael Addition: A cyanide source, such as potassium cyanide (KCN), is added to the α,β-unsaturated intermediate from the first step. acs.org This 1,4-conjugate addition introduces the cyano group at the β-position relative to the ester group.

Decarboxylation: The resulting intermediate, often a dicarboxy compound like rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester, undergoes decarboxylation. acs.orgnih.gov This is typically achieved through heating and efficiently generates the target cyano ester framework. acs.org

Enzymatic Resolution (Optional): For pharmaceutical applications requiring a specific enantiomer, such as (S)-Pregabalin, an enzymatic resolution step is often incorporated. Lipases, like Lipolase, can selectively hydrolyze one enantiomer of a racemic intermediate, allowing for the separation of the desired (S)-enantiomer. acs.orglupinepublishers.com

The following table summarizes a typical multi-step synthesis starting from isovaleraldehyde and diethyl malonate.

StepReactantsKey Reagents/CatalystsProductPurpose
1Isovaleraldehyde, Diethyl MalonateBase (e.g., Piperidine)2-Carboxyethyl-5-methylhex-2-enoic acid ethyl esterKnoevenagel Condensation to form C=C bond
2Step 1 ProductPotassium Cyanide (KCN)rac-2-Carboxyethyl-3-cyano-5-methylhexanoic acid ethyl esterMichael Addition to introduce cyano group
3Step 2 ProductHeat(rac)-3-Cyano-5-methylhexanoic acid ethyl esterDecarboxylation to remove excess carboxyl group
4Step 3 ProductLipase (B570770) (e.g., Lipolase)(S)-3-Cyano-5-methylhexanoic acidEnzymatic resolution for stereoselectivity

Synthesis of α-Cyano Esters with Retention of the Cyano Group

The synthesis of complex molecules containing an α-cyano ester moiety relies on the ability to perform chemical transformations on other parts of the molecule while preserving the cyano group.

General Principles and Contemporary Methods for Cyano Group Preservation

The cyano (nitrile) group is a robust and versatile functional group in organic synthesis. Its preservation during multi-step sequences is based on several key principles. The carbon-nitrogen triple bond is relatively stable under a variety of non-hydrolytic and non-reductive conditions. Furthermore, the electron-withdrawing nature of the nitrile group acidifies the α-proton, facilitating the formation of a stabilized α-cyano carbanion. thieme-connect.de

This carbanion can then act as a nucleophile in a range of C-C bond-forming reactions without affecting the cyano group itself. Key reactions where the cyano group is retained include:

Knoevenagel Condensation: As previously discussed, the reaction between an aldehyde and an α-cyano ester proceeds via the α-cyano carbanion, leaving the nitrile function intact in the product. iosrjournals.orgthieme-connect.de

Michael Addition: The addition of α-cyano carbanions to α,β-unsaturated systems is a common strategy for building carbon skeletons while preserving the nitrile. thieme-connect.de

Alkylation: α-Cyano carbanions can be readily alkylated with alkyl halides.

Contemporary methods continue to leverage the stability of the cyano group. Palladium-catalyzed reactions have been developed where ethyl cyanoacetate can serve as a cyanating agent for aryl halides, demonstrating the reactivity available at the cyano group itself under specific catalytic conditions. researchgate.net Additionally, modern synthetic approaches focus on developing metal-free procedures or using novel catalytic systems to enhance efficiency and environmental compatibility, all while relying on the fundamental stability of the cyano group to be carried through the synthetic sequence. researchgate.netresearchgate.net

Organocatalytic Approaches in α-Cyano Ester Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis, standing alongside traditional metal-based and enzymatic catalysis. In the context of α-cyano ester synthesis, organocatalysts offer mild reaction conditions and a high degree of functional group tolerance. nih.gov N-heterocyclic carbenes (NHCs), for instance, have been successfully employed in the esterification of α,β-unsaturated aldehydes, providing a metal-free route to various esters. nih.gov The mechanism often involves the formation of a Breslow intermediate from the catalyst and an aldehyde, which then facilitates the desired transformation. nih.gov Similarly, amino acids and their derivatives, like proline, are cornerstone organocatalysts, often proceeding through enamine intermediates to facilitate carbon-carbon bond formation. youtube.com

A primary advantage of organocatalysis is the ability to achieve high levels of stereocontrol, producing chiral molecules with a specific three-dimensional arrangement. youtube.com Asymmetric organocatalysis is crucial for synthesizing enantiomerically pure α-cyano esters, which are often precursors to chiral drugs. Chiral catalysts, such as those derived from cinchona alkaloids or proline, create a chiral environment around the reactants, directing the formation of one enantiomer over the other. youtube.comacs.org

For example, organocatalytic cascade reactions have been developed to provide asymmetric access to complex heterocyclic scaffolds. acs.org These methods can achieve high diastereo- and enantioselectivity. nih.gov The development of enantioselective organocatalytic processes for reactions like the α-nitroalkylation of aldehydes demonstrates the field's capacity to create multiple stereocenters with precision. acs.org The choice of catalyst, solvent, and reaction temperature can be finely tuned to maximize the enantiomeric excess (ee) of the desired product. acs.org

Table 1: Optimization of Asymmetric Organocatalytic Cycloaddition

This table presents data from a study on the optimization of an organocatalytic (3+2)-cycloaddition reaction, highlighting the impact of solvent and temperature on yield and stereoselectivity.

EntrySolventTemp (°C)Yield (%)dree (%)
1Toluene2070>99:182
2Dichloromethane2091>99:190
3Dichloromethane596>99:195
4Dichloromethane-1894>99:197
5α,α,α-Trifluorotoluene595>99:186
64-Fluorotoluene594>99:188
Data adapted from a study on the remote (3+2)-cycloaddition to 4-(alk-1-en-1-yl)-3-cyanocoumarins. acs.org dr refers to diastereomeric ratio and ee to enantiomeric excess.

Bifunctional catalysts represent a sophisticated class of organocatalysts designed to activate both the nucleophilic and electrophilic partners in a reaction simultaneously. tcd.ie These catalysts typically possess both a Lewis basic site (e.g., an amine) to deprotonate the nucleophile and a hydrogen-bond donor site (e.g., a urea, thiourea, or phenol (B47542) group) to activate the electrophile. acs.orgtcd.ie This dual activation within a single chiral scaffold allows for highly organized transition states, leading to exceptional levels of stereocontrol. tcd.ie

Cinchona alkaloid derivatives are prominent examples of bifunctional catalysts used in the synthesis of chiral compounds. acs.org They have been successfully applied in reactions such as the enantioselective addition of isocyanoimides to imines, where a phenolic OH group activates the imine via hydrogen bonding while the tertiary amine activates the nucleophile. acs.org More recently, bifunctional iminophosphorane (BIMP) superbases have been developed for the conjugate addition of nitroalkanes to unactivated α,β-unsaturated esters, providing direct access to valuable enantioenriched γ-nitroesters. nih.gov This approach showcases the power of bifunctional catalysis to streamline the synthesis of pharmaceutically relevant molecules from simple starting materials. nih.gov The design of these catalysts is key to their success, enabling complex transformations with high efficiency and selectivity under mild conditions. tcd.ieresearchgate.net

Green Chemistry and Sustainable Synthetic Methodologies

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of α-cyano esters, this translates to developing methods that are more environmentally benign, often by minimizing solvent use, employing reusable catalysts, and utilizing sustainable reaction media.

Performing reactions without a solvent (neat conditions) is a core tenet of green chemistry, as it eliminates solvent waste and simplifies product purification. dergipark.org.tr Several synthetic transformations for producing cyano-containing compounds have been adapted to solvent-free conditions. For example, a one-pot, solvent-free four-component process for synthesizing 2,2-dialkylated cyano esters has been described, reacting aldehydes, ethyl cyanoacetates, alkyl halides, and a Hantzsch ester. wordpress.com

Mechanochemical methods, such as ball milling, also offer a solvent-free alternative for reactions like the Knoevenagel condensation to produce α,β-unsaturated carbonyl compounds. dergipark.org.tr In some cases, reactions under solvent-free conditions can proceed in quantitative yield without the need for complex work-up procedures. dergipark.org.tr Furthermore, solvent-free cyanations of N-oxides have been achieved by heating the reactants with trimethylsilyl (B98337) cyanide, demonstrating high efficiency without any solvent medium. rsc.org

Table 2: Comparison of Solvent-Free vs. Conventional Synthesis for Imidazo[1,2-a]pyridines

This table illustrates the benefits of a solvent-free approach for a three-component reaction, showing improved yields and efficiency.

EntryReactantsConditionsYield (%)
1Pyridin-2-amine, Aldehyde, AlcoholConventional (Solvent)Moderate
2Pyridin-2-amine, Aldehyde, AlcoholSolvent-Free (TsOH catalyst)Good
This conceptual table is based on findings that solvent-free, acid-catalyzed reactions can offer high efficiency and good functional group tolerance. dergipark.org.tr

Ionic liquids (ILs) are salts with melting points below 100°C, and they are considered potential green solvents due to their negligible vapor pressure, which reduces air pollution. wiserpub.com Their properties, such as polarity, viscosity, and hydrophobicity, can be fine-tuned by modifying the structure of their constituent cations and anions. researchgate.netauctoresonline.org In synthesis, ILs can act as both the solvent and the catalyst. auctoresonline.org For example, Brønsted acidic ionic liquids have been used to catalyze esterification reactions under mild, solvent-free conditions. auctoresonline.org

In the context of cyano-group containing compounds, ILs have been used as effective media for reactions like the displacement of a halide with potassium cyanide. dcu.ie The use of functionalized ionic liquids, such as those containing cyano or amino acid-based groups, allows for task-specific applications. researchgate.netosti.gov Mixing different ionic liquids can further enhance the tunability of their properties, for instance, to dramatically decrease viscosity and improve handling. researchgate.net While some early ionic liquids were water-sensitive, many modern ILs are stable and can be designed for specific applications, including as media for biocatalysis or to stabilize catalysts for recycling. wiserpub.comdcu.ie

Reactivity and Mechanistic Investigations of Ethyl 2 Cyano 5 Methylhexanoate

Nucleophilic Reactivity of Ethyl 2-Cyano-5-methylhexanoate

The presence of both the cyano and the ester groups significantly increases the acidity of the α-hydrogen atom in this compound. This allows for easy deprotonation by a base to form a stabilized carbanion. This carbanion is a soft nucleophile, predisposing it to react readily with soft electrophiles, a characteristic reactivity pattern exploited in several synthetic methodologies.

Michael Addition Reactions Utilizing α-Cyano Esters as Nucleophiles

The Michael reaction, a cornerstone of organic synthesis, involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.org α-Cyano esters, such as this compound, are excellent Michael donors due to the formation of a highly stabilized enolate upon deprotonation. wikipedia.orgmasterorganicchemistry.com The general mechanism involves three main steps: deprotonation of the α-cyano ester to form the nucleophilic enolate, conjugate addition of this enolate to the β-carbon of the Michael acceptor, and subsequent protonation of the resulting enolate to yield the final 1,5-dicarbonyl or related product. masterorganicchemistry.comlibretexts.org

The stabilized carbanion generated from α-cyano esters readily participates in conjugate addition (1,4-addition) to a wide array of α,β-unsaturated systems. These Michael acceptors include, but are not limited to, enones, α,β-unsaturated aldehydes, esters, nitriles, and nitro compounds. masterorganicchemistry.comlibretexts.org The reaction is thermodynamically favorable, driven by the formation of a strong carbon-carbon single bond at the expense of a weaker carbon-carbon pi bond. libretexts.org The best results are often achieved when a particularly stable enolate, like that from a 1,3-dicarbonyl compound or a cyanoacetate (B8463686), adds to an unhindered α,β-unsaturated ketone. libretexts.org

For instance, the reaction of an α-cyano ester with an enone, catalyzed by a suitable base like sodium ethoxide, results in the formation of a new carbon-carbon bond at the β-position of the enone. This creates a versatile product that can be further elaborated. The scope of the Michael reaction is broad, making it a powerful tool for constructing complex molecular architectures from relatively simple precursors. wikipedia.org

The specific reactions of α-cyano esters with methyl vinyl ketone and methyl acrylate (B77674) serve as classic examples of Michael additions. In the case of methyl vinyl ketone, the enolate of an ethyl cyanoacetate analog would attack the β-carbon of the ketone, leading to a 1,5-dicarbonyl compound after protonation. This type of reaction is highly efficient for creating new C-C bonds. libretexts.org

Similarly, the conjugate addition to methyl acrylate proceeds smoothly. Research has documented the Michael addition of ethyl cyanoacetate to methyl acrylate using various catalysts, including cesium-based heterogeneous catalysts. chempedia.info These reactions are fundamental in extending carbon chains and introducing functional groups that can be used in subsequent synthetic steps.

Table 1: Representative Michael Addition Reactions of α-Cyano Esters

Michael DonorMichael AcceptorProduct TypeCatalyst Example
Ethyl Cyanoacetate3-Buten-2-one (Enone)1,5-Diketone derivativeSodium Ethoxide libretexts.org
Diethyl MalonatePropenal (α,β-Unsaturated Aldehyde)γ-Keto ester derivativeSodium Ethoxide libretexts.org
Ethyl CyanoacetateMethyl AcrylateAdduct for 1,5-diester synthesisCesium-Lanthanum Oxide chempedia.info
Malonic Esterα,β-Unsaturated NitrileDinitrile derivativeStrong Base (e.g., NaOCH3) masterorganicchemistry.com

Knoevenagel Condensation Chemistry of Active Methylene (B1212753) Compounds

The Knoevenagel condensation is another fundamental C-C bond-forming reaction where an active methylene compound, like an α-cyano ester, reacts with an aldehyde or ketone. wikipedia.org The reaction is typically followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org This process is invaluable for the synthesis of substituted alkenes and various heterocyclic compounds. uab.catmdpi.com

The generally accepted mechanism for the Knoevenagel condensation begins with the base-catalyzed deprotonation of the active methylene compound, such as ethyl cyanoacetate, to form a nucleophilic carbanion. mdpi.com This carbanion then attacks the carbonyl carbon of the aldehyde or ketone in a nucleophilic addition step. wikipedia.org The resulting aldol-type intermediate subsequently undergoes elimination of a water molecule to afford the final condensed product. wikipedia.org The catalyst, often a weak base like an amine, is crucial as a strong base could promote the self-condensation of the carbonyl compound. wikipedia.org

A plausible mechanistic pathway involves the activation of the carbonyl group by the catalyst, for example, through hydrogen bonding, which increases the electrophilicity of the carbonyl carbon. scielo.org.mx Concurrently, the base abstracts a proton from the active methylene compound. The resulting nucleophile adds to the activated carbonyl, and subsequent dehydration yields the product. scielo.org.mx In some organocatalytic systems, the formation of an iminium intermediate from the aldehyde and an amine catalyst can also be a key step, which then reacts with the enol form of the active methylene compound. organic-chemistry.org

One specific precursor to this compound, ethyl (E)-3-cyano-5-methylhex-2-enoate, is synthesized via a Knoevenagel condensation between ethyl cyanoacetate and isovaleraldehyde (B47997). This highlights the direct relevance of this reaction class to the synthesis of the title compound's derivatives.

A wide variety of catalysts have been developed to enhance the efficiency and selectivity of the Knoevenagel condensation, with a significant focus on environmentally benign options. uab.cat

Organocatalysts : These are small organic molecules that can catalyze the reaction. Primary and secondary amines, or buffer systems containing them, have been traditionally used. uab.cat More recently, ionic liquids and bifunctional organocatalysts have gained prominence. For example, diisopropylethylammonium acetate (B1210297) (DIPEAc) has been shown to be an effective catalyst for the condensation of aldehydes with ethyl cyanoacetate. scielo.org.mx N-(2-Hydroxy-ethyl)-pyridinium chloride has been explored as a promoter for DABCO-catalyzed condensations, where hydrogen bonding plays a key role. rsc.org Chitosan, a renewable biopolymer with amine groups, has also been employed as a solid base organocatalyst. researchgate.net

Heterogeneous Catalysts : These catalysts are in a different phase from the reactants, offering advantages like easy separation, recovery, and reusability. uab.catresearchgate.net Examples include:

Organic-inorganic hybrids : Materials prepared from imidazolium (B1220033) salts immobilized on a silica (B1680970) support have demonstrated high activity and reusability under solvent-free conditions. uab.cat

Zeolites, mesoporous silica, and metal oxides : These solid supports can be functionalized with basic sites to effectively catalyze the condensation. researchgate.net

Hydrogen-bonded crystalline materials : A material synthesized from melamine (B1676169) and adipic acid, possessing both acidic and basic sites, has been shown to be a highly active heterogeneous bifunctional catalyst for cascade reactions involving a Knoevenagel condensation step. nih.govnih.gov

The development of these advanced catalytic systems addresses the need for sustainable and efficient chemical synthesis. researchgate.net

Table 2: Catalytic Systems for Knoevenagel Condensation of Ethyl Cyanoacetate and Analogues

Catalyst TypeCatalyst ExampleSubstratesKey Features
OrganocatalystDiisopropylethylammonium acetate (DIPEAc)Aromatic Aldehydes, Ethyl CyanoacetateShort reaction times, high yields. scielo.org.mx
OrganocatalystDABCO with [HyEtPy]Cl (promoter)Aldehydes, Ethyl CyanoacetateHydroxyl group on promoter enhances activity via H-bonding. rsc.org
HeterogeneousImidazolium salts on silicaAromatic Aldehydes, Ethyl CyanoacetateRecyclable, high activity, solvent-free conditions. uab.cat
HeterogeneousBis(melaminium)adipate (BMA)Dimethyl Acetals, MalononitrileBifunctional acid-base catalyst for cascade reactions. nih.govnih.gov
OrganocatalystChitosanAldehydes, Active Methylene CompoundsRenewable, solid base catalyst. researchgate.net
HeterogeneousCarbon Dots (CDs)Aromatic/Aliphatic Aldehydes, Ethyl CyanoacetatePhoto-active, can operate via base-catalyzed or radical-driven mechanisms. mdpi.com

Advanced Mechanistic Studies of Transformations Involving this compound

The transformations leading to and involving this compound are often designed with high efficiency and stereoselectivity in mind. Advanced studies have moved beyond simple synthetic descriptions to explore the underlying mechanisms that govern the reactivity and stereochemical fate of this molecule and its closely related precursors.

Kinetic and computational studies, particularly in the context of chemoenzymatic synthesis, have been instrumental in optimizing the production of chiral precursors to this compound. The primary focus has been on the enzymatic kinetic resolution of its immediate precursor, rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE), and related compounds.

Research has demonstrated that lipases are highly effective biocatalysts for these transformations. For instance, the kinetic resolution of CNDE using lipase (B570770) from Talaromyces thermophilus has been a focal point. Studies have meticulously investigated the influence of various reaction parameters on reaction rates and efficiency. Key findings from these kinetic analyses include:

Substrate and Product Inhibition: High concentrations of the substrate (CNDE) can lead to lower conversion rates. nih.gov Mechanistic insights have revealed that product inhibition is also a significant factor. It has been discovered that the addition of zinc ions can suppress this product inhibition by forming a complex with the resulting carboxylate product, preventing the inactivation of the enzyme. nih.gov

Enzyme Loading and Temperature: The reaction rate is directly influenced by the amount of enzyme used and the reaction temperature. Optimized protocols have been developed to maximize efficiency; for example, using an immobilized lipase mutant allowed for the resolution of CNDE at a high concentration (3 M) within just 3 hours. nih.gov

Enantioselectivity (E-value): The enantiomeric ratio, or E-value, is a quantitative measure of a lipase's ability to distinguish between two enantiomers. Recombinant lipase from Thermomyces lanuginosus has shown excellent (S)-enantioselectivity towards CNDE, with E-values reported to be over 200. nih.gov

While detailed computational models such as DFT calculations for the transition states in these specific enzymatic reactions are not widely published, the extensive kinetic data provides a solid foundation for understanding the reaction mechanism from a practical and optimization-oriented perspective. The data strongly supports a mechanism where the enzyme's active site preferentially accommodates one enantiomer, leading to its selective hydrolysis while leaving the desired enantiomer of the ester untouched.

The control of stereochemistry is arguably the most critical aspect of synthesizing this compound, as the biological activity of its derivative, Pregabalin (B1679071), resides in the (S)-enantiomer. Research has established several robust strategies to achieve high stereochemical purity.

Enzymatic Kinetic Resolution: This is a widely applied method for separating enantiomers. The process involves the selective hydrolysis of one enantiomer from a racemic mixture. For example, the hydrolysis of racemic 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE) using lipases like Lipolase® or an immobilized mutant from Talaromyces thermophilus selectively consumes the (R)-enantiomer, leaving the desired (S)-enantiomer of the corresponding acid. nih.govnih.gov This (S)-acid can then be decarboxylated to yield (S)-Ethyl 3-cyano-5-methylhexanoate.

Substrate-Controlled Stereodivergence: A more advanced approach to stereocontrol involves using ene-reductases for the asymmetric bioreduction of β-cyanoacrylate esters. In a notable study, researchers demonstrated that the geometry of the starting alkene dictates the chirality of the product. acs.org

The bioreduction of the (E)-isomer of ethyl 2-cyano-5-methylhex-2-enoate consistently yields the (S)-enantiomer of this compound. acs.org

Conversely, the reduction of the (Z)-isomer under the same conditions produces the (R)-enantiomer . acs.org

This substrate-based control allows for access to either enantiomer in high purity by simply selecting the appropriate starting material geometry, as detailed in the table below.

Table 1: Stereochemical Outcome of Ene-Reductase Bioreduction

Starting Material Isomer Product Enantiomer Enantiomeric Excess (ee) Conversion
(E)-ethyl 2-cyano-5-methylhex-2-enoate (S)-Ethyl 2-cyano-5-methylhexanoate >99% >99%
(Z)-ethyl 2-cyano-5-methylhex-2-enoate (R)-Ethyl 2-cyano-5-methylhexanoate >99% 94%

Chiral Auxiliary-Based Synthesis: Another powerful strategy involves the use of chiral auxiliaries, such as Evans oxazolidinones. In this approach, an achiral acid is coupled to the chiral auxiliary. The resulting compound then undergoes a diastereoselective alkylation reaction, where the chiral auxiliary directs the incoming group to a specific face of the molecule, thereby setting the desired stereocenter. tsijournals.com Subsequent removal of the auxiliary reveals the chiral product. This method provides excellent control and has been successfully applied to the synthesis of precursors for (S)-Pregabalin. tsijournals.com

To improve process efficiency, reduce waste, and minimize purification steps, researchers have designed tandem and cascade reactions for the synthesis of this compound precursors. These sequences involve multiple bond-forming events in a single pot, triggered by a single reaction initiation.

A prime example is the development of a one-pot bienzymatic cascade for the synthesis of (S)-3-cyano-5-methylhexanoic acid ((S)-CMHA), the carboxylic acid analogue of the target ethyl ester. nih.gov This process addresses the challenge of byproduct formation in the traditional nitrilase-mediated hydrolysis of isobutylsuccinonitrile (IBSN).

The cascade employs two distinct enzymes in the same vessel:

A mutant nitrilase (N258D): This enzyme exhibits high activity and excellent enantioselectivity (E > 300) for the hydrolysis of one of the two nitrile groups in IBSN to a carboxylic acid, forming (S)-CMHA. nih.gov However, a competing reaction pathway leads to the formation of an undesired amide byproduct, (S)-3-cyano-5-methyl hexanoic amide ((S)-CMHM). nih.gov

An amidase (from Pantoea sp.): This second enzyme is specifically chosen for its ability to hydrolyze the amide byproduct ((S)-CMHM) back to the desired product, (S)-CMHA.

By combining these two enzymes, the byproduct is continuously converted to the desired product, effectively channeling all intermediates to the final target. This one-pot cascade reaction resulted in obtaining (S)-CMHA with a high enantiomeric purity (99.3% ee) and a good conversion of 45.0%, demonstrating the power of cascade biocatalysis in streamlining complex syntheses. nih.gov

Synthetic Applications and Transformations Involving Ethyl 2 Cyano 5 Methylhexanoate

Building Block Utility in the Synthesis of Complex Organic Molecules

The strategic placement of reactive functional groups makes ethyl 2-cyano-5-methylhexanoate a key starting material for the synthesis of various important organic compounds.

Precursor in the Preparation of β-Hydroxynitriles

While direct studies on the conversion of this compound to β-hydroxynitriles are not extensively documented in publicly available literature, the general reactivity of α-cyanoesters suggests a plausible pathway. The reduction of the ester functionality in α-cyanoesters is a known transformation that can lead to the formation of β-hydroxynitriles. This transformation can be achieved using selective reducing agents that preferentially react with the ester group over the nitrile.

For instance, the use of a mild reducing agent like sodium borohydride (B1222165) in a suitable solvent could potentially reduce the ester group to a primary alcohol, yielding the corresponding β-hydroxynitrile. The general reaction is depicted below:

General Reaction Scheme for the Formation of β-Hydroxynitriles

Reactant Reagent Product

This transformation highlights the potential of this compound as a precursor for β-hydroxynitriles, which are themselves valuable intermediates in organic synthesis.

Intermediate for the Synthesis of γ-Amino Alcohols and β-Hydroxy Carboxylic Acids

This compound and its derivatives are crucial intermediates in the synthesis of γ-amino alcohols and β-hydroxy carboxylic acids, most notably in the production of the pharmaceutical agent (S)-Pregabalin. The synthesis of (S)-Pregabalin often involves the use of a closely related compound, (S)-3-cyano-5-methylhexanoic acid ethyl ester. lupinepublishers.comresearchgate.net

The synthetic route to these molecules typically involves the following key transformations:

Reduction of the Nitrile Group: The cyano group can be reduced to a primary amine using various reducing agents, such as Raney Nickel or other catalytic hydrogenation methods. lupinepublishers.com This step is fundamental for the introduction of the amino functionality.

Hydrolysis of the Ester Group: The ethyl ester can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid. lupinepublishers.com

By combining these transformations, γ-amino alcohols can be synthesized through the reduction of both the nitrile and the ester groups. Alternatively, selective reduction of the nitrile followed by hydrolysis of the ester leads to the formation of γ-amino acids. Conversely, hydrolysis of the ester followed by transformations of the cyano group can lead to β-hydroxy carboxylic acids, although this is a less common route.

The versatility of this compound as an intermediate is showcased in its application in multi-step syntheses, where the differential reactivity of its functional groups can be exploited to build molecular complexity.

Derivatization Strategies for this compound

The presence of reactive functional groups in this compound allows for various derivatization strategies, enabling the synthesis of a wide array of other valuable organic compounds.

Synthesis of Substituted Prenylacetic Acid Derivatives

While direct synthesis of substituted prenylacetic acid derivatives from this compound is not a commonly cited application, the structural similarity allows for a discussion of related synthetic strategies. Prenylacetic acid derivatives are characterized by a dimethylallyl group. The isobutyl group of this compound could conceptually be a precursor to such a structure through functional group manipulations, although this would require multiple synthetic steps.

A more general approach to substituted acetic acid derivatives involves the alkylation of the α-carbon of cyanoacetates. This reaction, a cornerstone of malonic ester synthesis, allows for the introduction of various substituents.

Functional Group Interconversions and Structural Modifications

The cyano and ester groups of this compound can undergo a variety of interconversions, providing access to a diverse range of molecular architectures.

Key Functional Group Interconversions:

Functional GroupTransformationProduct Functional Group
Nitrile (Cyano)HydrolysisCarboxylic Acid
Nitrile (Cyano)ReductionPrimary Amine
EsterHydrolysisCarboxylic Acid
EsterReductionPrimary Alcohol
EsterAmmonolysisAmide

These transformations can be performed selectively, allowing for precise control over the final product. For example, the hydrolysis of the nitrile group under acidic or basic conditions yields a carboxylic acid, a reaction that can be performed in the presence of the ester group under carefully controlled conditions. Similarly, the reduction of the nitrile to an amine can be achieved without affecting the ester group using specific reagents.

Contribution to Carbon-Carbon Bond Forming Methodologies

This compound and its precursors are actively involved in several important carbon-carbon bond-forming reactions, which are fundamental to the construction of complex organic molecules.

One of the most significant applications is in the Knoevenagel condensation . This reaction involves the condensation of an active methylene (B1212753) compound, such as ethyl cyanoacetate (B8463686), with an aldehyde or ketone. In the context of the synthesis of pregabalin (B1679071) intermediates, isovaleraldehyde (B47997) is condensed with ethyl cyanoacetate to form an unsaturated α,β-unsaturated cyanoester. chemicalbook.com This reaction is a powerful tool for creating new carbon-carbon double bonds.

Another critical carbon-carbon bond-forming reaction is the Michael addition . The α,β-unsaturated cyanoester formed from the Knoevenagel condensation can act as a Michael acceptor. The addition of a nucleophile, such as a cyanide ion, to the β-position of the double bond is a key step in some synthetic routes to pregabalin precursors. google.com This reaction allows for the introduction of a second cyano group and the creation of a new stereocenter.

The reactivity of the α-carbon to the cyano and ester groups also allows for alkylation reactions . In the presence of a suitable base, the α-proton can be removed to form a carbanion, which can then react with an alkyl halide to form a new carbon-carbon bond. This is a fundamental reaction in the synthesis of substituted acetic acid derivatives.

The following table summarizes the key carbon-carbon bond-forming reactions involving this compound and its precursors:

Reaction NameRole of Cyanoester DerivativeBond Formed
Knoevenagel CondensationActive Methylene ComponentC=C
Michael AdditionMichael AcceptorC-C
AlkylationNucleophile (as enolate)C-C

Strategies for Reductive Transformations and Hydrogenation of Derived Products

The chemical structure of this compound offers two primary sites for reduction: the cyano group and the ethyl ester moiety. The selective reduction of these functional groups is a key strategy for the synthesis of various valuable compounds, including amino alcohols and diamines.

The reduction of the nitrile group in the presence of an ester is a common transformation. Catalytic hydrogenation is a frequently employed method for this purpose. Reagents such as Raney Nickel (Raney Ni), Palladium on carbon (Pd/C), or Platinum (Pt) under a hydrogen atmosphere can selectively reduce the nitrile to a primary amine while leaving the ester group intact. This selectivity is crucial for synthesizing intermediates that can undergo further modifications at the newly formed amino group.

Conversely, the selective reduction of the ester group to an alcohol in the presence of a nitrile can be achieved using specific reducing agents. While strong hydrides like lithium aluminum hydride (LiAlH₄) would typically reduce both functional groups, milder reagents can offer greater selectivity. For instance, lithium borohydride (LiBH₄) is known to selectively reduce esters in the presence of nitriles. This allows for the synthesis of hydroxynitriles, which are valuable building blocks in their own right.

The simultaneous reduction of both the nitrile and the ester functionalities can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This transformation yields an amino alcohol, a difunctional molecule with broad applications in the synthesis of pharmaceuticals and other fine chemicals.

Table 1: Selective and Non-selective Reductions of this compound

Starting MaterialReagent(s)ProductFunctional Group Transformation
This compoundH₂/Raney Ni or H₂/Pd/CEthyl 3-(aminomethyl)-5-methylhexanoateNitrile to Primary Amine
This compoundLiBH₄2-Cyano-5-methylhexan-1-olEster to Primary Alcohol
This compoundLiAlH₄3-(Aminomethyl)-5-methylhexan-1-olNitrile to Primary Amine and Ester to Primary Alcohol

Integration into Tandem Knoevenagel Condensation/Reduction Processes

The synthesis of this compound is often achieved through a two-step process starting with the Knoevenagel condensation of isovaleraldehyde with ethyl cyanoacetate. This reaction, typically catalyzed by a base such as piperidine (B6355638) or ammonium (B1175870) acetate (B1210297), yields the unsaturated intermediate, ethyl 2-cyano-5-methylhex-2-enoate. clockss.org The subsequent step involves the reduction of the carbon-carbon double bond.

Various catalytic systems can be employed for the reduction step in a tandem process. Catalytic hydrogenation using heterogeneous catalysts like Pd/C or PtO₂ is a common choice. After the Knoevenagel condensation is complete, the reaction vessel can be subjected to a hydrogen atmosphere in the presence of the catalyst to afford the saturated product, this compound.

Table 2: Hypothetical Tandem Knoevenagel Condensation/Reduction

Reactant 1Reactant 2Catalyst (Condensation)Reducing Agent (Reduction)Product
IsovaleraldehydeEthyl cyanoacetatePiperidine/Acetic AcidH₂/Pd/CThis compound
IsovaleraldehydeEthyl cyanoacetateAmmonium AcetateH₂/Raney NiThis compound

While the direct one-pot synthesis of this compound via a tandem Knoevenagel condensation/reduction from isovaleraldehyde and ethyl cyanoacetate is a theoretically sound and desirable synthetic route, specific and detailed research findings for this exact transformation are not extensively reported. However, the principles of tandem reactions involving Knoevenagel condensations are well-established for the synthesis of other substituted cyanoesters.

Development of Advanced Synthetic Strategies Utilizing this compound Analogues

The core structure of this compound can be modified to create a diverse range of analogues with unique chemical properties and potential applications. Advanced synthetic strategies focus on introducing various substituents at different positions of the hexanoate (B1226103) backbone, leading to novel compounds for screening in drug discovery and materials science.

One area of development involves the use of substituted aldehydes in the initial Knoevenagel condensation. By replacing isovaleraldehyde with other aliphatic or aromatic aldehydes, a wide array of analogues with different side chains at the 5-position can be synthesized. These modifications can significantly impact the biological activity or physical properties of the resulting molecules.

Furthermore, the active methylene group of the cyanoacetate can be a target for modification. Derivatization of ethyl cyanoacetate prior to the condensation step can introduce substituents at the 2-position of the final product. These analogues, with their increased steric bulk and altered electronic properties, can exhibit different reactivity in subsequent transformations.

The development of stereoselective synthetic routes to chiral analogues of this compound is another significant area of research. The use of chiral catalysts or auxiliaries in the synthetic sequence can allow for the preparation of enantiomerically pure compounds, which is often a critical requirement for pharmaceutical applications.

Table 3: Examples of Potential Analogues of this compound

Analogue NameStructural ModificationPotential Synthetic Application
Ethyl 2-cyano-5-phenylhexanoatePhenyl group at the 5-positionPrecursor for novel psychoactive compounds
Ethyl 2,5-dicyanohexanoateCyano group at the 5-positionBuilding block for polyfunctionalized heterocycles
(R)- or (S)-Ethyl 2-cyano-5-methylhexanoateEnantiomerically pureChiral intermediate for asymmetric synthesis

The exploration of these advanced synthetic strategies is crucial for expanding the chemical space accessible from this compound and for unlocking the full potential of its analogues in various scientific disciplines.

Analytical and Spectroscopic Characterization in Research Contexts

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopy is the primary tool for elucidating the molecular structure of newly synthesized compounds like Ethyl 2-cyano-5-methylhexanoate. Techniques such as NMR, MS, and IR spectroscopy provide detailed information about the atomic connectivity, molecular weight, and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for confirming the precise molecular structure of this compound. By analyzing the chemical shifts, splitting patterns, and integration of the signals in a ¹H NMR spectrum, researchers can map out the proton environment within the molecule.

In a typical research context, the ¹H NMR spectrum would be recorded on a spectrometer, such as a 300 MHz instrument, using a deuterated solvent like chloroform-d (B32938) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard. lupinepublishers.com The expected signals for this compound would correspond to the different types of protons in its structure: the ethyl ester group, the isobutyl group, and the protons on the main hexanoate (B1226103) chain. For a related compound, (E)-2-cyano-5-methyl-hex-2-enoic acid methyl ester, specific ¹H NMR data has been reported, which can be used as a reference for interpreting the spectrum of the target compound. chemicalbook.com

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
CH₃ (isobutyl)~0.9Doublet6H
CH (isobutyl)~1.8Multiplet1H
CH₂ (isobutyl)~1.2-1.5Multiplet2H
CH (on main chain)~2.5-2.8Multiplet1H
CH₂ (on main chain)~1.6-1.9Multiplet2H
O-CH₂ (ethyl ester)~4.2Quartet2H
CH₃ (ethyl ester)~1.3Triplet3H

Note: This table represents predicted values based on standard chemical shift ranges and data from similar structures. Actual experimental values may vary slightly.

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. Electron Spray Ionization (ESI-MS) is a soft ionization technique often used for this purpose. lupinepublishers.com

In research concerning the synthesis of related compounds, Electron Impact (EI) mass spectrometry has been used. For a compound with the same molecular formula (C₁₀H₁₇NO₂), a molecular ion peak at m/z 183 was reported, which corresponds to the molecular weight of this compound. google.comnih.gov This confirms the successful synthesis of the target molecule. Further analysis of the fragmentation pattern can help to verify the structure by identifying the loss of specific fragments, such as the ethoxy group (-OC₂H₅) or the isobutyl group (-C₄H₉).

Table 2: Mass Spectrometry Data for C₁₀H₁₇NO₂

Ionm/z (Mass-to-charge ratio)MethodReference
[M]⁺183EI google.com
[M+H₂O]⁺201.05EI google.com

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound, the IR spectrum will prominently feature absorption bands characteristic of the nitrile (-C≡N) and ester (-C=O) groups.

In a typical analysis, the spectrum is recorded using an FTIR (Fourier-transform infrared) spectrometer. lupinepublishers.com Research on closely related structures provides expected wavenumber values for these functional groups. The presence of a sharp absorption band around 2248 cm⁻¹ is a clear indicator of the nitrile group, while a strong absorption band around 1743 cm⁻¹ signifies the carbonyl stretch of the ester group. google.com The spectrum would also show C-H stretching vibrations around 2963 cm⁻¹. google.com

Table 3: Key IR Absorption Bands for this compound

Functional GroupCharacteristic Absorption (cm⁻¹)DescriptionReference
C-H Stretch (alkane)~2963Strong google.com
C≡N Stretch (nitrile)~2248Sharp, Medium google.com
C=O Stretch (ester)~1743Strong, Sharp google.com
C-O Stretch (ester)~1195Strong google.com

Chromatographic Methods for Purity Assessment and Isolation in Research

Chromatographic techniques are essential for separating this compound from reaction mixtures, monitoring the progress of a reaction, and assessing the purity of the final product.

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID), is a powerful tool for monitoring the synthesis of volatile compounds like this compound. lupinepublishers.com By taking samples from the reaction mixture at different time points, researchers can track the consumption of reactants and the formation of the product.

In synthetic procedures for related compounds, GC analysis has been performed using capillary columns such as DB-1. lupinepublishers.com For instance, the analysis of 2-carbethoxy-3-cyano-5-methyl hexanoic acid ethyl ester, a precursor, showed a retention time of 20.18 minutes under specific conditions. lupinepublishers.com Furthermore, chiral GC columns are utilized to determine the enantiomeric excess (ee) of stereoisomers, which is critical in asymmetric synthesis. google.com

High-Performance Liquid Chromatography (HPLC) is another vital chromatographic technique, particularly useful for analyzing less volatile compounds or complex mixtures that are not suitable for GC. While specific HPLC methods for this compound are not detailed in the provided context, methods for its precursors and subsequent products are available. For example, the reactant Ethyl cyanoacetate (B8463686) can be analyzed by reverse-phase (RP) HPLC. sielc.com

In the broader context of its synthetic pathway, HPLC is used to determine the purity of related products like Pregabalin (B1679071), which is synthesized from this cyano ester. google.com Chiral HPLC methods are especially important for separating and quantifying enantiomers, ensuring the final product meets the required stereochemical purity. google.com This highlights the applicability of HPLC for purity assessment and quality control in the synthesis of this compound and its derivatives.

Spectroscopic and Chromatographic Methods for Stereochemical Analysis of Chiral Derivatives

The determination of the stereochemistry of chiral derivatives of this compound is a critical aspect of its synthesis and characterization, particularly in pharmaceutical applications where enantiomeric purity is paramount. Researchers employ a combination of spectroscopic and chromatographic techniques to elucidate the absolute configuration and enantiomeric excess of these compounds and their precursors.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. For the stereochemical analysis of chiral compounds like this compound, direct analysis of enantiomers by NMR is often challenging due to the identical magnetic environments of the nuclei in a chiral solvent. However, the analysis of diastereomers, formed by reacting the chiral analyte with a chiral derivatizing agent, can provide distinct NMR spectra for each stereoisomer.

In the context of related compounds, detailed NMR characterization has been reported. For instance, the spectroscopic data for (R)-3-cyano-5-methylhexanoic acid ethyl ester, a stereoisomer of the target compound, provides a reference for the expected signals.

Table 1: 1H and 13C NMR Data for (R)-3-cyano-5-methylhexanoic acid ethyl ester in CDCl3 googleapis.com

Assignment 1H NMR (200 MHz, CDCl3) δ (ppm) 13C NMR (50 MHz, CDCl3) δ (ppm)
-CH(CH3 )20.95 (d, 3H), 0.96 (d, 3H)21.2, 22.8
-O-CH2-CH3 1.22-1.24 (m, 4H)14.1
-CH2-CH(CH3)21.58 (m, 1H), 1.83 (m, 1H)40.7
-CH2-COOEt2.49 (dd, 1H), 2.65 (dd, 1H)37.1
-CH(CN)-2.98-3.06 (m, 1H)25.8, 26.0
-O-CH2 -CH34.17 (q, 2H)61.4
-C N121.1
-C =O169.7

This data is for a closely related stereoisomer and serves as a representative example.

Another important spectroscopic technique for chiral analysis is polarimetry, which measures the rotation of plane-polarized light by a chiral substance. The specific optical rotation (SOR) is a characteristic property of a chiral compound. For a related precursor, 2-carboxyethyl-3-cyano-5-methylhexanoic acid tert-butyl amine salt, the SOR values have been used to distinguish between the R- and S-isomers. lupinepublishers.com

Table 2: Specific Optical Rotation of 2-Carboxyethyl-3-Cyano-5-Methylhexanoic Acid Tert-Butyl Amine Salt lupinepublishers.com

Isomer Specific Optical Rotation (SOR)
R-isomer+33.480
S-isomer-36.80

These values are for a derivative salt and highlight the use of polarimetry in assigning stereochemistry within this class of compounds.

Infrared (IR) spectroscopy is also utilized to confirm the presence of key functional groups in the molecule. For (R)-3-cyano-5-methylhexanoic acid ethyl ester, characteristic absorption bands are observed for the nitrile group (C≡N) at 2242 cm⁻¹ and the ester carbonyl group (C=O) at 1738 cm⁻¹. googleapis.com

Chromatographic Methods

Chromatographic techniques are indispensable for the separation and quantification of enantiomers, allowing for the determination of enantiomeric excess (ee). Gas chromatography (GC) and high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) are the most common methods.

Gas-Liquid Chromatography (GLC)

The enantiomeric excess of (S)-3-cyano-5-methyl-hexanoic acid ethyl ester can be determined by Gas-Liquid Chromatography. googleapis.com A typical method employs a chiral capillary column, such as a Chiraledex column, which is a cyclodextrin-based stationary phase. These phases create a chiral environment where the enantiomers can form transient diastereomeric complexes with different stabilities, leading to different retention times and thus separation.

A published method for the analysis of the enantiomeric excess of (S)-3-cyano-5-methyl-hexanoic acid ethyl ester utilizes a Shimadzu GC 2010 system equipped with a flame ionization detector (FID). googleapis.com

Table 3: Gas-Liquid Chromatography Parameters for Chiral Analysis googleapis.com

Parameter Specification
Instrument Shimadzu GC 2010
Column Chiraledex (20m x 0.25mm x 0.12mm)
Detector Flame Ionization Detector (FID)

In a related analysis of 2-carbethoxy-3-cyano-5-methyl hexanoic acid ethyl ester, a retention time of 19.2 minutes was recorded using a DB-1 capillary column, though this is an achiral column and would not separate enantiomers. lupinepublishers.com

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is another powerful technique for the separation of enantiomers. Similar to chiral GC, it utilizes a chiral stationary phase to achieve separation. The choice of the CSP and the mobile phase is crucial for effective resolution of the enantiomers. While specific HPLC methods for this compound are not detailed in the provided research context, the general principles of chiral HPLC are widely applicable. The separation of diastereomers, formed by derivatizing the chiral analyte with a chiral resolving agent, can also be achieved using standard achiral HPLC columns. nih.gov

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-cyano-5-methylhexanoate in academic laboratories?

this compound can be synthesized via esterification of the corresponding carboxylic acid (2-cyano-5-methylhexanoic acid) with ethanol under acidic catalysis. A typical procedure involves refluxing the acid with excess ethanol and a catalyst like concentrated sulfuric acid, followed by neutralization and purification via fractional distillation or column chromatography . Modifications to this method, such as using Dean-Stark traps to remove water, may improve yields.

Q. How should researchers characterize this compound using spectroscopic techniques?

Key characterization methods include:

  • NMR : 1^1H and 13^{13}C NMR to confirm the ester and cyano group positions. The cyano group’s electron-withdrawing effect will deshield adjacent protons, as seen in similar nitrile-containing esters .
  • IR : A strong absorption band near 2240 cm1^{-1} confirms the C≡N stretch.
  • Mass Spectrometry : Molecular ion peaks and fragmentation patterns can validate the molecular weight and structural motifs .

Q. What safety protocols are essential when handling this compound?

Researchers must use nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles to prevent skin/eye contact. Work should be conducted in a fume hood to avoid inhalation of vapors. Contaminated gloves and equipment must be decontaminated before reuse .

Q. What are common impurities in this compound synthesis, and how are they removed?

Impurities include unreacted starting materials (e.g., residual acid or alcohol) and by-products like sulfonated intermediates. Purification involves:

  • Washing with sodium bicarbonate to neutralize acidic impurities.
  • Drying over anhydrous sodium sulfate or magnesium sulfate.
  • Distillation under reduced pressure to isolate the ester .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Variables to optimize include:

  • Catalyst Loading : Excess sulfuric acid may increase side reactions; titrate to stoichiometric equivalence.
  • Temperature : Controlled heating (e.g., 80–100°C) minimizes thermal decomposition of the nitrile group.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to ethanol . Parallel experiments with fractional factorial designs can identify optimal conditions .

Q. How do researchers resolve contradictions in spectroscopic data for this compound?

Contradictions (e.g., unexpected 13^{13}C NMR shifts) may arise from impurities or tautomerism. Strategies include:

  • Cross-validation with high-resolution mass spectrometry (HRMS).
  • Computational modeling (e.g., DFT calculations) to predict spectral profiles.
  • Recrystallization or preparative HPLC to isolate pure samples for reanalysis .

Q. What strategies enable scalable synthesis of this compound without sacrificing purity?

Scale-up challenges include heat dissipation and by-product accumulation. Solutions involve:

  • Using continuous flow reactors for better temperature control.
  • Implementing in-line distillation to remove volatile by-products.
  • Recycling catalysts (e.g., immobilized sulfuric acid on silica) to reduce waste .

Q. How does the cyano group influence the reactivity of this compound in nucleophilic reactions?

The electron-withdrawing cyano group increases electrophilicity at the β-carbon, making it susceptible to nucleophilic attack (e.g., Grignard reagents or enolate formation). This reactivity is analogous to α,β-unsaturated nitriles, where conjugation stabilizes transition states . Comparative studies with non-cyano esters (e.g., ethyl hexanoate) highlight these differences.

Methodological Notes

  • Data Integrity : Raw spectral data should be archived with metadata (e.g., instrument settings, solvent peaks) to ensure reproducibility .
  • Safety Compliance : Regular glove integrity checks and fume hood airflow tests are critical for handling nitrile-containing compounds .
  • Synthetic Flexibility : Modular approaches (e.g., introducing the cyano group post-esterification) may bypass stability issues during synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.